molecular formula C9H19N B13324762 Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine

Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine

Katalognummer: B13324762
Molekulargewicht: 141.25 g/mol
InChI-Schlüssel: FDPYEHHNZRAUBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine is an organic compound with the molecular formula C9H19N It is a cyclopropyl derivative, which means it contains a three-membered carbon ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine typically involves the reaction of cyclopropylmethylamine with isobutyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the isobutyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are often used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropylmethylamine: A simpler analog with similar structural features but lacking the isobutyl group.

    Isobutylamine: Contains the isobutyl group but lacks the cyclopropyl ring.

    Cyclopropylamine: Contains the cyclopropyl ring but lacks the isobutyl and methyl groups.

Uniqueness

Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine is unique due to the presence of both the cyclopropyl ring and the isobutyl group, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H19N

Molekulargewicht

141.25 g/mol

IUPAC-Name

N-methyl-1-[1-(2-methylpropyl)cyclopropyl]methanamine

InChI

InChI=1S/C9H19N/c1-8(2)6-9(4-5-9)7-10-3/h8,10H,4-7H2,1-3H3

InChI-Schlüssel

FDPYEHHNZRAUBN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1(CC1)CNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.